![molecular formula C16H14BrNO4 B4960840 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 5987-32-6](/img/structure/B4960840.png)
3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is not fully understood, but research suggests that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may have therapeutic benefits in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one in lab experiments include its potent anti-cancer activity against a variety of cancer cell lines, as well as its anti-inflammatory and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of this compound, in order to better understand how it inhibits cancer cell growth and proliferation. Finally, future research could explore the potential therapeutic applications of this compound in the treatment of other diseases, such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves a multi-step process that includes the reaction of 4-bromoaniline with 2,3-dimethoxybenzaldehyde, followed by the cyclization of the resulting intermediate to form the final product. This synthesis method has been optimized through various modifications to improve the yield and purity of the compound.
Scientific Research Applications
Research on 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has focused on its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may have therapeutic benefits in the treatment of other diseases.
properties
IUPAC Name |
3-(4-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-9(17)4-6-10/h3-8,15,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJSCNJRJPFUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387071 |
Source
|
Record name | 3-(4-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
CAS RN |
5987-32-6 |
Source
|
Record name | 3-(4-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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